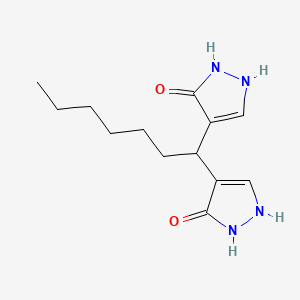
4,4'-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is a synthetic compound characterized by its unique structure, which includes a heptane backbone and two pyrazolone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of heptane-1,1-diyl dichloride with 1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
Uniqueness
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is unique due to its heptane backbone and the presence of two pyrazolone rings. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
80936-04-5 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-[1-(3-oxo-1,2-dihydropyrazol-4-yl)heptyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H20N4O2/c1-2-3-4-5-6-9(10-7-14-16-12(10)18)11-8-15-17-13(11)19/h7-9H,2-6H2,1H3,(H2,14,16,18)(H2,15,17,19) |
Clave InChI |
HZFWJLJAHMCSAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1=CNNC1=O)C2=CNNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



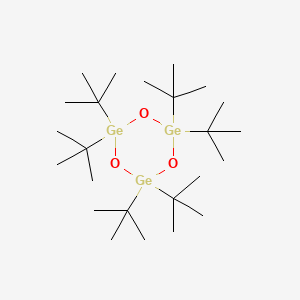
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
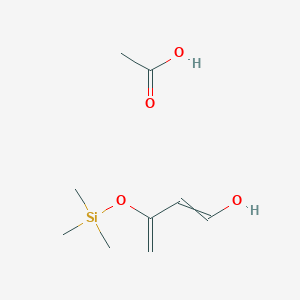
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)


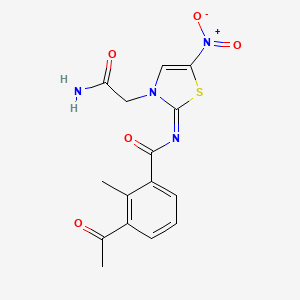
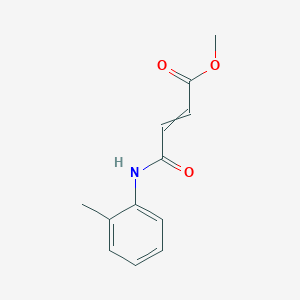


![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
